Benurestat
Overview
Description
Benurestat, chemically known as 2-(p-chlorobenzamido)acetohydroxamic acid, is a urease inhibitor. It is primarily used in the treatment of infections caused by urease-producing bacteria, such as Proteus mirabilis. By inhibiting urease, this compound prevents the hydrolysis of urea into ammonia and carbon dioxide, which is crucial in managing infections and preventing the formation of struvite calculi .
Mechanism of Action
Target of Action
Benurestat is primarily a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This enzyme plays a crucial role in the nitrogen metabolism of various organisms, including bacteria such as Proteus mirabilis .
Mode of Action
This compound interacts with the urease enzyme, inhibiting its activity . This inhibition prevents the conversion of urea into ammonia, thereby disrupting the nitrogen metabolism of the bacteria
Biochemical Pathways
The primary biochemical pathway affected by this compound is the urea cycle, specifically the hydrolysis of urea. By inhibiting urease, this compound disrupts this pathway, leading to a decrease in the production of ammonia . This disruption can have downstream effects on the growth and survival of urease-dependent organisms like Proteus mirabilis .
Pharmacokinetics
It is known that a single oral administration of this compound can produce urinary levels of inhibitory activity against proteus mirabilis urease .
Result of Action
The inhibition of urease by this compound leads to a decrease in the urinary excretion of ammonia in rats with experimental Proteus mirabilis genitourinary tract infection . This inhibition also slows the formation of struvite calculi (a type of kidney stone) in infected rats .
Action Environment
Factors such as the presence of other antibacterial agents can potentiate the inhibition of calculi formation by this compound . For example, combination therapies composed of this compound and an antibacterial agent (like sulfamethoxazole or ampicillin) were effective in promoting the net dissolution of formed calculi .
Biochemical Analysis
Biochemical Properties
Benurestat plays a crucial role in biochemical reactions by inhibiting the activity of the enzyme urease. Urease is responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, this compound prevents the production of ammonia, which is a key factor in the formation of struvite calculi. This compound interacts with urease by binding to its active site, thereby blocking its catalytic activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In infected cells, this compound reduces the production of ammonia, which in turn decreases the pH of the urine. This reduction in pH helps to prevent the formation of struvite calculi. Additionally, this compound has been shown to reduce the number of viable bacteria in the bladder, thereby aiding in the treatment of urinary tract infections .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of urease, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of urea into ammonia and carbon dioxide. By blocking this reaction, this compound reduces the production of ammonia, which is essential for the formation of struvite calculi. Additionally, this compound may influence gene expression related to urease production, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and maintains its inhibitory activity for several hours after administration. Its effects may diminish over time due to degradation or metabolic processes. Long-term studies have shown that this compound can effectively reduce the formation of struvite calculi and decrease the number of viable bacteria in the bladder over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits urease activity and reduces the production of ammonia. At higher doses, this compound may cause toxic or adverse effects, such as gastrointestinal disturbances or renal toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of urease activity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the hydrolysis of urea. It interacts with urease, an enzyme that catalyzes the conversion of urea into ammonia and carbon dioxide. By inhibiting urease, this compound affects the metabolic flux of urea and reduces the levels of ammonia in the urine. This inhibition is crucial for preventing the formation of struvite calculi in infected individuals .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound accumulates in specific compartments, such as the bladder, where it exerts its inhibitory effects on urease activity. The localization and accumulation of this compound are essential for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the bladder and urinary tract. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The activity and function of this compound are influenced by its localization, as it needs to be in close proximity to urease to effectively inhibit its activity. This targeted localization enhances the therapeutic potential of this compound in treating infections caused by urease-producing bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benurestat can be synthesized through a multi-step process involving the reaction of p-chlorobenzoyl chloride with hydroxylamine hydrochloride to form p-chlorobenzohydroxamic acid. This intermediate is then reacted with glycine to yield this compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Benurestat primarily undergoes substitution reactions due to the presence of the amide and hydroxamic acid functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Benurestat has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study urease inhibition and its effects on various biochemical pathways.
Biology: Employed in research on bacterial infections, particularly those caused by urease-producing bacteria.
Medicine: Investigated for its potential in treating urinary tract infections and preventing the formation of kidney stones.
Industry: Utilized in the development of new antibacterial agents and in the study of enzyme inhibition mechanisms
Comparison with Similar Compounds
Acetohydroxamic Acid: Another urease inhibitor with a similar mechanism of action.
Hydroxyurea: Used in the treatment of certain cancers and sickle cell anemia, also inhibits urease but has different pharmacological properties.
Nitrofurantoin: An antibacterial agent used to treat urinary tract infections, works through a different mechanism but has overlapping applications with Benurestat
Uniqueness of this compound: this compound is unique due to its high specificity for urease and its ability to significantly reduce ammonia production in infected tissues. This makes it particularly effective in managing infections caused by urease-producing bacteria and preventing the formation of struvite calculi .
Properties
IUPAC Name |
4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(13)12-15/h1-4,15H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZGBMJPJZDNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191656 | |
Record name | Benurestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38274-54-3 | |
Record name | Benurestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038274543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benurestat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benurestat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benurestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENURESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RA9A22Z0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benurestat interact with its target, and what are the downstream effects of this interaction?
A1: this compound acts as a potent inhibitor of the enzyme urease [, ]. Urease is produced by certain bacteria, notably Proteus mirabilis, and catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This process raises urinary pH, creating favorable conditions for the formation of struvite calculi (kidney stones) and complicating urinary tract infections. By inhibiting urease, this compound effectively reduces ammonia production, thereby hindering struvite formation and helping to control infection [, ].
Q2: What is the impact of combining this compound with antibacterial agents?
A2: Studies have demonstrated a synergistic effect when this compound is administered alongside antibacterial agents like nitrofurantoin, sulfamethoxazole, and ampicillin [, ]. This combination therapy not only enhances the inhibition of struvite calculi formation but can also promote the dissolution of already existing calculi [, ]. The enhanced antibacterial activity observed in these studies suggests that this compound might potentiate the efficacy of these antibiotics, potentially by creating a less favorable environment for bacterial survival within the urinary tract [, ].
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